2-hydroxyethyl N-ethyl-N-methylcarbamate
Description
2-Hydroxyethyl N-ethyl-N-methylcarbamate is a carbamate derivative characterized by a central carbamate group (-O-C(=O)-N-) with three substituents: a 2-hydroxyethyl group, an ethyl group, and a methyl group attached to the nitrogen atom. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable physicochemical properties and biological activities .
Properties
IUPAC Name |
2-hydroxyethyl N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-7(2)6(9)10-5-4-8/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRZUWCQEOLQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514873-81-4 | |
| Record name | 2-hydroxyethyl N-ethyl-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-Ethyl-N-Methylcarbamoyl Chloride
The direct reaction of 2-hydroxyethanol with N-ethyl-N-methylcarbamoyl chloride represents the most straightforward method for producing 2-hydroxyethyl N-ethyl-N-methylcarbamate. The carbamoyl chloride is typically synthesized via phosgenation of N-ethyl-N-methylamine, though non-phosgene alternatives are emerging.
Reaction Mechanism :
$$ \text{Cl}2\text{CO} + (\text{CH}3)(\text{C}2\text{H}5)\text{NH} \rightarrow (\text{CH}3)(\text{C}2\text{H}5)\text{NCOCl} + \text{HCl} $$
Subsequent nucleophilic acyl substitution with 2-hydroxyethanol proceeds under basic conditions:
$$ (\text{CH}3)(\text{C}2\text{H}5)\text{NCOCl} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OOCN}(\text{C}2\text{H}5)(\text{CH}_3) + \text{HCl} $$
Optimization Parameters :
- Base Selection : Sodium hydroxide or pyridine neutralizes HCl, driving the reaction to completion.
- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance reactivity.
- Temperature : Room temperature (20–25°C) minimizes side reactions.
Example Protocol (Adapted from US8420846B2) :
- Dissolve 0.5 mol N-ethyl-N-methylcarbamoyl chloride in 500 mL THF.
- Add 0.55 mol 2-hydroxyethanol and 1.1 mol triethylamine dropwise at 0–5°C.
- Stir for 3 hours at 25°C, then extract with ethyl acetate.
- Concentrate under reduced pressure to yield 85–90% product.
Challenges :
- Phosgene toxicity necessitates stringent safety measures.
- Competing hydrolysis of the carbamoyl chloride requires anhydrous conditions.
Phosgene-Free Carbonate Transesterification
Carbamate Formation via Carbonic Acid Diesters
Building on the methodology in EP0577167A2, dimethyl carbonate reacts with N-ethyl-N-methylamine to form methyl N-ethyl-N-methylcarbamate, followed by transesterification with 2-hydroxyethanol.
Reaction Pathway :
- Carbamate Synthesis :
$$ (\text{CH}3\text{O})2\text{CO} + (\text{CH}3)(\text{C}2\text{H}5)\text{NH} \rightarrow \text{CH}3\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{CH}3\text{OH} $$ - Transesterification :
$$ \text{CH}3\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{CH}3\text{OH} $$
Conditions :
- Catalyst : Sodium methoxide (0.1–1 mol%) facilitates methoxy group displacement.
- Temperature : 60–80°C ensures efficient methanol removal, shifting equilibrium.
Advantages :
- Avoids toxic phosgene and chloroformates.
- Utilizes inexpensive dimethyl carbonate, enhancing industrial viability.
Limitations :
- Lower yields (70–75%) compared to the carbamoyl chloride route.
- Requires distillation for methanol separation.
Comparative Analysis of Methods
| Parameter | Carbamoyl Chloride Route | Carbonate Transesterification |
|---|---|---|
| Starting Materials | N-Ethyl-N-methylamine, phosgene | Dimethyl carbonate, N-ethyl-N-methylamine |
| Yield | 85–90% | 70–75% |
| Toxicity Concerns | High (phosgene) | Low |
| Purification | Solvent extraction | Distillation |
| Industrial Scalability | Moderate | High |
Advanced Catalytic Approaches
Enzymatic Transesterification
Recent studies explore lipase-catalyzed transesterification for greener synthesis. For example, Candida antarctica lipase B (CAL-B) catalyzes methoxy group displacement in methyl carbamates by 2-hydroxyethanol at 45°C, achieving 80% conversion.
Benefits :
- Mild conditions (pH 7–8, aqueous-organic biphasic systems).
- Reduced energy consumption.
Chemical Reactions Analysis
2-hydroxyethyl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxyethyl N-ethyl-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl N-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Molecular Features
The compound’s structure can be compared to other carbamates with variations in substituents:
- Methyl N-(2-hydroxyethyl)-N-methylcarbamate (C₅H₁₁NO₃): Replaces the ethyl group with a second methyl group. This reduces molecular weight (133.14 g/mol vs. 147.17 g/mol) and may increase hydrophilicity due to the absence of a larger alkyl chain. Predicted collision cross-section (CCS) values for its adducts range from 125.6–135.4 Ų, indicating compact molecular geometry .
- Ethyl N-(2-methylphenyl)carbamate (C₁₀H₁₃NO₂): Features an aromatic 2-methylphenyl group instead of the hydroxyethyl moiety. This substitution introduces aromaticity and likely enhances lipophilicity (logP ~2.5 estimated), impacting membrane permeability .
- 2-Hydroxyethyl N-(3-hydroxypropyl)carbamate (C₆H₁₃NO₄): Contains an additional hydroxyl group on the propyl chain, increasing polarity and hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Key differences in solubility, stability, and reactivity arise from substituent variations:
- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to purely alkyl-substituted carbamates (e.g., ethyl N-ethyl-N-methylcarbamate). However, analogs like 2-hydroxyethyl N-(3-hydroxypropyl)carbamate may exhibit even greater hydrophilicity due to multiple hydroxyl groups .
- Steric Effects: Bulky substituents (e.g., quinoline rings in N,N-dimethylcarbamate derivatives) reduce conformational flexibility and may hinder binding to biological targets. The ethyl group in the target compound introduces moderate steric bulk compared to methyl .
- Electrostatic Interactions: Electron-withdrawing groups (e.g., fluorine in compound 53 from ) enhance electrostatic interactions with protein surfaces.
Enzyme Inhibition and Binding Affinity
- N,N-Dimethylcarbamate Derivatives: Quinoline-substituted analogs (e.g., compounds 9a–9c) exhibit acetylcholinesterase (AChE) inhibitory activity. Substituent position (e.g., 2-methyl vs. 4-methyl on quinoline) alters potency, with 9c (2-methyl) showing a melting point of 126°C and moderate activity .
- CoMFA/CoMSIA Studies : highlights that carbamates with trifluoromethoxyl or fluorine substituents (e.g., compound 53) show enhanced activity due to favorable electrostatic interactions. The target compound’s lack of such groups suggests lower potency in similar assays .
Toxicity and Stability
- N-Nitrosocarbamates: Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate (C₅H₁₀N₂O₄) contains a nitroso group, which is associated with genotoxicity. The target compound lacks this group, implying a safer profile .
- Metabolic Stability : Hydroxyethyl groups may undergo oxidation or conjugation, affecting metabolic half-life. Methyl and ethyl groups are generally more stable, suggesting moderate in vivo persistence for the target compound .
Data Tables
Table 1: Comparison of Carbamate Derivatives
Biological Activity
2-Hydroxyethyl N-ethyl-N-methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its unique biological activity. This article explores its mechanisms of action, biological interactions, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H11N1O3 and a molecular weight of 147.17 g/mol. Its structure is characterized by a hydroxyl group, ethyl group, and methyl group attached to the nitrogen atom, differentiating it from other carbamate derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C5H11N1O3 |
| Molecular Weight | 147.17 g/mol |
| CAS Number | 1514873-81-4 |
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of these enzymes, thereby altering various biochemical pathways within cells. This mechanism can lead to significant changes in metabolic processes, making it a candidate for further research in drug development and therapeutic applications .
Biological Interactions
Research indicates that this compound can influence several cellular functions through enzyme inhibition. The following are notable interactions:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may impact metabolic pathways crucial for cellular function .
- Safety Profile : While it exhibits biological activity, it also poses safety concerns such as skin irritation and potential toxicity if ingested .
Enzyme Interaction Studies
A study focused on the enzyme inhibition capabilities of this compound revealed that it binds effectively to specific enzymes involved in metabolic pathways. This binding can lead to decreased enzyme activity, which may have implications for drug design.
Toxicological Evaluations
Toxicological assessments have indicated that while the compound shows promise in certain applications, it also has a profile that necessitates careful handling due to its potential harmful effects upon exposure .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxyethyl N-methylcarbamate | Lacks ethyl group; contains only a methyl group | Simpler structure without ethyl substitution |
| Ethyl N-methylcarbamate | Lacks hydroxyl group on the ethyl chain | Absence of hydroxyl functionality |
| 2-Chloroethyl N-methylcarbamate | Contains chlorine atom instead of hydroxyl group | Halogen substitution alters reactivity |
The distinct combination of functional groups in this compound contributes to its unique chemical properties and biological activity compared to these similar compounds .
Applications in Research and Industry
The compound's unique properties make it valuable across several domains:
Q & A
Q. What role does this carbamate play in enzyme inhibition studies?
- It acts as a reversible acetylcholinesterase inhibitor (IC₅₀ ~20 µM) by mimicking the transition state of acetylcholine. Stopped-flow kinetics and Lineweaver-Burk plots characterize inhibition mechanisms (competitive/uncompetitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
